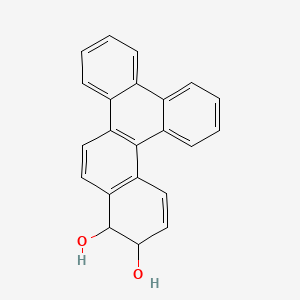

11,12-Dihydrobenzo(g)chrysene-11,12-diol

Description

Structure

3D Structure

Properties

CAS No. |

178738-54-0 |

|---|---|

Molecular Formula |

C22H16O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol |

InChI |

InChI=1S/C22H16O2/c23-20-12-11-18-19(22(20)24)10-9-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)21(17)18/h1-12,20,22-24H |

InChI Key |

SDYNFQRWECLVDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C4=C(C=C3)C(C(C=C4)O)O)C5=CC=CC=C25 |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=C(C=C3)C(C(C=C4)O)O)C5=CC=CC=C25 |

Synonyms |

B(g)C-11,12-dihydrodiol benzo(g)chrysene-11,12-dihydrodiol |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control in the Production of 11,12 Dihydrobenzo G Chrysene 11,12 Diol and Its Metabolites

Chemical Synthesis of Racemic 11,12-Dihydrobenzo(g)chrysene-11,12-diol

The preparation of racemic this compound can be achieved through several synthetic pathways, primarily involving the introduction of vicinal hydroxyl groups onto the benzo[g]chrysene (B86070) scaffold.

Reduction of Benzo(g)chrysene-11,12-dione

A common and effective method for the synthesis of vicinal diols is the reduction of the corresponding dione. In the case of this compound, the precursor Benzo(g)chrysene-11,12-dione can be reduced to yield the desired diol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic attack of the hydride ion on the carbonyl carbons of the dione, followed by protonation to yield the diol. The stereochemical outcome of this reduction generally leads to a mixture of cis and trans isomers, with the trans isomer often being the major product due to steric hindrance.

Hydration of Tetrahydro-11,12-epoxide Precursors

The hydration of an epoxide precursor offers another route to vicinal diols. The synthesis would first involve the epoxidation of the 11,12-double bond of a suitable benzo[g]chrysene precursor to form the corresponding tetrahydro-11,12-epoxide. This epoxide can then be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via a carbocation-like intermediate, leading to a trans-diol. This method is widely used in the synthesis of various PAH dihydrodiols.

Oxidative Photocyclization Approaches

Oxidative photocyclization represents a potential, albeit less commonly reported, method for the synthesis of complex PAHs and their derivatives. This approach typically involves the irradiation of a suitably substituted precursor, leading to an intramolecular cyclization and subsequent oxidation to form the aromatic system. While specific examples leading directly to this compound are not prevalent in the literature, this strategy remains a plausible route for the construction of the core benzo[g]chrysene skeleton, which could then be further functionalized to the diol.

Alternative Vicinal Oxygen Atom Introduction Methods

Other methods for the introduction of vicinal oxygen atoms can also be employed. One such method is the dihydroxylation of the corresponding alkene, 11,12-dihydrobenzo[g]chrysene, using osmium tetroxide (OsO₄). masterorganicchemistry.comlibretexts.org This reaction proceeds via a concerted syn-addition mechanism, resulting in a cis-diol. libretexts.org The high toxicity and cost of osmium tetroxide often necessitate its use in catalytic amounts in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO). masterorganicchemistry.com

| Method | Reagents | Stereochemistry |

| Dione Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Mixture of cis and trans |

| Epoxide Hydration | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Trans |

| Dihydroxylation | Osmium tetroxide (OsO₄) | Cis |

Enantioselective Synthesis of this compound Stereoisomers

The biological activity of PAH metabolites is often highly dependent on their stereochemistry. Therefore, the enantioselective synthesis of specific stereoisomers of this compound is of significant interest.

Preparation of Optically Pure (11R,12R)- and (11S,12S)-Dihydroxy-11,12-dihydrobenzo(g)chrysene

The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the specific preparation of either the (11R,12R) or (11S,12S) enantiomer of the diol.

For the synthesis of (11R,12R)- and (11S,12S)-Dihydroxy-11,12-dihydrobenzo[g]chrysene, the precursor would be the corresponding 11,12-alkene. Treatment of this alkene with the Sharpless dihydroxylation reagents (AD-mix-α or AD-mix-β, which contain the osmium catalyst, a co-oxidant, and the chiral ligand) would yield the desired enantiomerically enriched diol. For instance, the synthesis of (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol, a structurally related compound, has been achieved with high enantiomeric excess using a stereoselective Shi-epoxidation followed by further synthetic transformations. researchgate.net This suggests that similar strategies could be successfully applied to the synthesis of the optically pure stereoisomers of this compound. The separation of the enantiomers can also be achieved by chiral high-performance liquid chromatography (HPLC) of the racemic mixture. nih.gov

| Stereoisomer | Potential Chiral Ligand (Sharpless Dihydroxylation) |

| (11R,12R)-diol | (DHQ)₂-PHAL (in AD-mix-α) |

| (11S,12S)-diol | (DHQD)₂-PHAL (in AD-mix-β) |

Chiral Separation Techniques for Enantiomeric Dihydrodiols

The resolution of enantiomeric dihydrodiols, such as the (+)-(11R,12R)- and (-)-(11S,12S)-forms of this compound, is a critical step for studying their distinct biological properties. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) stands as a primary method for achieving this separation.

Researchers have successfully utilized polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, for the resolution of PAH dihydrodiol enantiomers. These CSPs create a chiral environment where the enantiomers exhibit different affinities, leading to their separation. The mechanism of separation often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector of the stationary phase. youtube.com

A notable example is the use of a Chiralcel OD-H column for the semipreparative resolution of racemic benzo(g)chrysene-11,12-dihydrodiol. Furthermore, derivatization of dihydrodiols to their O-methyl ethers has been shown to improve enantiomeric separation on Pirkle-type chiral stationary phases. nih.gov This is because the less polar O-methyl ethers allow for the use of less polar eluents, which can enhance the chiral interactions. nih.gov

Table 1: HPLC Conditions for Chiral Separation of this compound Enantiomers

| Parameter | Condition |

|---|---|

| Stationary Phase | Pirkle-type, Polysaccharide-based (e.g., Chiralcel) nih.goveijppr.com |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol youtube.com |

| Detection | UV, Circular Dichroism (CD) researchgate.net |

Synthesis of Diastereomeric Diol Epoxide Metabolites of Benzo(g)chrysene, Precursors to this compound Derivatives

The metabolic activation of benzo(g)chrysene often leads to the formation of highly reactive diol epoxides, which are considered ultimate carcinogens. The synthesis of these metabolites is crucial for toxicological studies and for understanding their mechanism of action.

Synthesis of syn- and anti-Diol Epoxides

The synthesis of both syn- and anti-diol epoxides of benzo(g)chrysene typically begins with the parent hydrocarbon. A common route involves the epoxidation of the 11,12-double bond of benzo(g)chrysene, followed by hydrolysis to the trans-11,12-dihydrodiol. Subsequent epoxidation of the dihydrodiol yields the diol epoxides.

The stereochemical outcome of the second epoxidation step determines whether the syn- or anti-diastereomer is formed. The epoxidation of a diequatorial conformer of a dihydrodiol generally leads to the anti-diol epoxide, while epoxidation of a diaxial conformer can yield a mixture of syn- and anti-isomers. For instance, in the case of chrysene (B1668918), a related PAH, the epoxidation of the 1,2-trans dihydrodiol, which exists in a diequatorial conformation, stereospecifically yields the anti-diol epoxide. nih.govdocumentsdelivered.com In contrast, the 3,4-trans dihydrodiol, which is diaxially oriented, gives a mixture of syn- and anti-diol epoxides. nih.govdocumentsdelivered.com The acidic hydrolysis of syn-diol epoxides of benzo[g]chrysene has been reported to yield tetraols with a cis/trans ratio of 77:23, while the anti-diol epoxides undergo almost exclusively trans hydrolysis. nih.gov

Stereocontrolled Approaches for Diol Epoxide Generation

Achieving stereocontrol in the synthesis of diol epoxides is essential for obtaining specific isomers for biological evaluation. This can be accomplished through several strategies:

Substrate-Directable Reactions: The hydroxyl groups of the dihydrodiol can direct the epoxidizing agent to a specific face of the molecule.

Chiral Reagents: The use of chiral epoxidizing agents can induce asymmetry in the final product.

Photochemical Cyclization: Regiospecific photochemical synthesis, such as the Mallory reaction, can be employed to create specific methylchrysene precursors, which can then be further elaborated to the desired diol epoxides. mdpi.com

A new strategy involving a palladium-catalyzed cross-coupling reaction has been developed for the synthesis of 12-hydroxybenzo[g]chrysene, a key intermediate for the synthesis of the fjord-region diol epoxides of benzo[g]chrysene. researchgate.net This approach allows for a more controlled and efficient synthesis of the necessary precursors.

Table 2: Key Intermediates and Reactions in Diol Epoxide Synthesis

| Intermediate/Reaction | Description |

|---|---|

| Benzo(g)chrysene | Starting material for the synthesis. researchgate.net |

| 11,12-Epoxidation | Forms the initial epoxide. |

| trans-11,12-Dihydrodiol | Formed by hydrolysis of the epoxide. documentsdelivered.comacs.org |

| Second Epoxidation | Converts the dihydrodiol to the diol epoxide, yielding syn and/or anti isomers. nih.govdocumentsdelivered.com |

| 12-Hydroxybenzo[g]chrysene | A key precursor for targeted synthesis of fjord-region diol epoxides. researchgate.net |

Synthesis of Radiolabeled this compound for Metabolic Tracking

Radiolabeling of this compound with isotopes such as tritium (B154650) (³H) is a powerful technique for studying its metabolic fate, distribution, and interaction with cellular macromolecules like DNA.

The synthesis of a radiolabeled version of the target compound would likely follow the same general synthetic pathway as the unlabeled compound, but with the introduction of a radiolabel at a strategic point. A common method for introducing tritium into complex molecules is through metal-catalyzed hydrogen isotope exchange. mdpi.com In this process, a precursor molecule is treated with tritium gas in the presence of a metal catalyst, such as an iridium or rhodium complex, leading to the exchange of hydrogen atoms with tritium. mdpi.com

For example, a precursor to this compound could be subjected to tritiation. It is crucial to choose a position for the radiolabel that is not metabolically labile to ensure that the label remains on the molecule as it is processed in a biological system. Once synthesized, the radiolabeled compound can be used in metabolic studies to trace its journey through an organism and to quantify its binding to biological targets.

Metabolic Biotransformation Pathways of 11,12 Dihydrobenzo G Chrysene 11,12 Diol

Cytochrome P450-Mediated Oxidation

The initial metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) and their metabolites is catalyzed by Cytochrome P450 enzymes. core.ac.uk For 11,12-Dihydrobenzo(g)chrysene-11,12-diol, this oxidative process is crucial as it leads to the formation of highly reactive diol epoxides.

Role of CYP1A1, CYP1A2, and CYP1B1 in Diol Epoxide Formation

While direct studies on this compound are specific, the roles of CYP isoforms are well-established through research on analogous PAHs. The most significant CYPs involved in PAH metabolism are CYP1A1, CYP1A2, and CYP1B1. core.ac.uk Studies on benzo[a]pyrene (B130552) (B[a]P), a prototypical PAH, show that both CYP1A1 and CYP1B1 can bioactivate it to its ultimate carcinogenic form, with CYP1A1 playing a major role in the formation of the final diol epoxide. nih.gov Similarly, for the fjord-region PAH benzo[c]phenanthrene (B127203) (B[c]Ph), which is structurally related to benzo[g]chrysene (B86070), human CYP1A1 and CYP1B1 isoforms possess complementary catalytic properties that activate it to its corresponding diol epoxide. nih.gov These enzymes are the principal catalysts for the epoxidation of the dihydrodiol metabolite into the ultimate genotoxic agent. researchgate.net Given these precedents, CYP1A1 and CYP1B1 are considered the primary enzymes responsible for the epoxidation of this compound. core.ac.uknih.gov

Formation of anti- and syn-Diastereomers of Benzo(g)chrysene-11,12-diol-13,14-oxide

The epoxidation of the dihydrodiol across the 13,14-double bond can result in two diastereomeric products: the anti- and syn-diol epoxides. The orientation of the epoxide oxygen relative to the hydroxyl group on the same ring determines the classification. Research has confirmed the formation of syn-Benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide as a metabolite. researchgate.net Studies on the analogous fjord-region compound B[c]Ph have demonstrated that its metabolism leads to the formation of the (-)-anti-B[c]PhDE. nih.gov The formation of both syn- and anti-diastereomers is a recognized outcome of PAH metabolism, and both are considered ultimate carcinogenic metabolites capable of reacting with DNA.

Stereoselectivity of P450-catalyzed Reactions

Cytochrome P450 enzymes exhibit considerable regio- and stereoselectivity in their reactions. nih.gov The specific three-dimensional structure of the enzyme's active site dictates which stereoisomer of a substrate is bound and how it is oriented for oxidation. This selectivity determines which diastereomer of the diol epoxide is preferentially formed. For instance, the activation of B[c]Ph by human CYP1A1 and CYP1B1 proceeds with a high degree of stereoselectivity, preferentially converting the (-)-3R,4R-dihydrodiol into the (-)-anti-B[c]PhDE. nih.gov This indicates that specific CYP isoforms not only catalyze the epoxidation but also control the stereochemical outcome of the reaction, which is a critical factor in the ultimate biological activity of the metabolite.

Aldo-Keto Reductase (AKR)-Catalyzed Oxidation

An alternative and significant metabolic pathway for this compound involves oxidation by members of the aldo-keto reductase (AKR) superfamily. This pathway does not produce diol epoxides but instead generates reactive and redox-active o-quinones.

Conversion of this compound to o-Quinones

Several human AKR1C isoforms can oxidize PAH trans-dihydrodiols. semanticscholar.org This NADP⁺-dependent reaction converts the dihydrodiol to a ketol, which then spontaneously rearranges to a catechol. The catechol can undergo further oxidation to form a highly reactive o-quinone. Studies have demonstrated that benzo[g]chrysene-11,12-diol is an excellent substrate for this pathway. semanticscholar.org Specifically, its oxidation by AKR1C9 has been shown to produce Benzo(g)chrysene-11,12-dione, the corresponding o-quinone. This product was definitively identified by trapping it with the nucleophile 2-mercaptoethanol (B42355) and analyzing the resulting conjugate via LC/MS. nih.gov

Substrate Specificity and Stereochemical Preferences of AKR Isoforms (e.g., AKR1C9, AKR1B10, AKR1B1)

Different AKR isoforms exhibit distinct substrate specificities and stereochemical preferences for the enantiomers of this compound.

AKR1C9 : Rat AKR1C9 is a highly efficient and stereospecific enzyme for this substrate. It oxidizes racemic benzo[g]chrysene-11,12-dihydrodiol with a catalytic efficiency (kcat/Km) of 1520 min⁻¹ mM⁻¹, which is over 100 times greater than for the well-studied benzo[a]pyrene-7,8-dihydrodiol. nih.gov Crucially, this enzyme exclusively oxidizes the (+)-S,S-stereoisomer, leaving the (-)-R,R-stereoisomer unreacted. nih.govnih.gov This high degree of stereopreference is attributed to the bent, out-of-plane structure of the benzo[g]chrysene dihydrodiol enantiomers, which restricts the binding of the (-)-R,R-isomer in the enzyme's active site. nih.gov

AKR1B10 : In contrast to the specificity of AKR1C9, human AKR1B10 demonstrates a broader substrate acceptance. It shows reasonable catalytic activity towards both the (+)-S,S and the (-)-R,R stereoisomers of benzo[g]chrysene-11,12-dihydrodiol. nih.gov

AKR1B1 : Human AKR1B1 exhibits a preference similar to AKR1C9. It stereospecifically oxidizes the (+)-S,S isomer of benzo[g]chrysene-11,12-dihydrodiol, while not utilizing the (-)-R,R stereoisomer. nih.gov

The table below summarizes the known stereochemical preferences of these AKR isoforms.

Table 1: Stereochemical Preferences of AKR Isoforms for this compound Enantiomers

| AKR Isoform | Substrate Enantiomer | Activity/Preference | Source |

|---|---|---|---|

| Rat AKR1C9 | (+)-S,S-dihydrodiol | Oxidized | nih.govnih.gov |

| Rat AKR1C9 | (-)-R,R-dihydrodiol | Not oxidized | nih.govnih.gov |

| Human AKR1B10 | (+)-S,S-dihydrodiol | Oxidized | nih.gov |

| Human AKR1B10 | (-)-R,R-dihydrodiol | Oxidized | nih.gov |

| Human AKR1B1 | (+)-S,S-dihydrodiol | Oxidized | nih.gov |

| Human AKR1B1 | (-)-R,R-dihydrodiol | Not oxidized | nih.gov |

Table of Compounds

Interconversion of o-Quinones and Catechols

The metabolic activation of this compound can proceed through an alternative pathway to the well-known diol epoxide route, involving oxidation by aldo-keto reductases (AKRs). In this pathway, the trans-dihydrodiol is oxidized by AKRs to form a ketol, which then spontaneously rearranges into a catechol. researchgate.net This unstable catechol can undergo two sequential one-electron oxidations. researchgate.net The first oxidation forms an o-semiquinone radical anion and hydrogen peroxide, while the second yields the corresponding o-quinone, 11,12-Dihydrobenzo(g)chrysene-11,12-dione, and a superoxide (B77818) anion. researchgate.net

This metabolic route establishes a redox cycle where the o-quinone and the catechol can be interconverted. researchgate.netnih.gov The o-quinone can be reduced back to the catechol, perpetuating a cycle that can generate reactive oxygen species (ROS), which are capable of causing oxidative damage to cellular macromolecules. nih.gov PAH quinones, such as the one derived from benzo(g)chrysene, are recognized as key metabolites and can serve as precursors for the formation of other active metabolites, including their corresponding o-catechols. nih.gov

Hydrolytic Pathways of Diol Epoxides to Tetraols

The diol epoxide metabolites of benzo(g)chrysene are hydrolytically unstable and can react with water to form tetraols. nih.gov The enzymatic formation of these fjord-region diol epoxides is often inferred by analyzing the tetraols that result from their hydrolysis. nih.gov

In studies using microsomes from Aroclor 1254-treated rats, the metabolic activation of racemic trans-11,12-Dihydrobenzo(g)chrysene-11,12-diol to its corresponding syn- and anti-diol epoxides was investigated. nih.gov Due to the instability of the diol epoxides under experimental conditions, they were hydrolyzed to tetraols for analysis. nih.gov The stereochemical nature of the resulting tetraols provides insight into the structure of the parent diol epoxide. nih.gov

Acidic hydrolysis of synthetic syn- and anti-diol epoxides of benzo(g)chrysene under standardized conditions reveals distinct product profiles. The hydrolysis of the syn-diol epoxide yields two tetraols with a cis/trans ratio of 77:23, whereas the anti-diol epoxide undergoes almost exclusively trans hydrolysis. nih.gov The analysis of these tetraol products by HPLC, co-chromatographed with authentic standards, allows for the quantitative assessment of the metabolic formation of the parent diol epoxides. nih.gov

| Parent Diol Epoxide | Hydrolysis Products | Product Ratio (cis:trans) |

|---|---|---|

| syn-Diol Epoxide | Two Tetraols | 77:19 |

| anti-Diol Epoxide | One major Tetraol | Almost exclusively trans |

Conjugation Reactions of 11,12-Dihydrobenzo(g)chrysene-11,12-dione (o-Quinone)

The o-quinone metabolite, 11,12-Dihydrobenzo(g)chrysene-11,12-dione, is a reactive electrophile that can undergo conjugation reactions with cellular nucleophiles. This represents a significant pathway in the biotransformation and potential detoxification of this metabolite.

A primary route for the conjugation of 11,12-Dihydrobenzo(g)chrysene-11,12-dione is its reaction with sulfur-containing nucleophiles to form thio-ether conjugates. nih.gov The formation of these conjugates can be demonstrated in vitro by trapping the reactive o-quinone with a nucleophile like 2-mercaptoethanol. nih.govnih.gov

In one study, the enzymatic oxidation of racemic this compound by AKR1C9 was conducted in the presence of 2-mercaptoethanol. nih.gov Analysis of the reaction mixture by LC/MS confirmed the formation of two distinct product peaks that co-eluted with synthetically prepared thio-ether conjugate standards. nih.gov These products were identified as mono- and bis-thio-ether conjugates of the benzo(g)chrysene-11,12-dione. nih.gov

| Conjugate Type | Observed Mass [MH+] (m/z) |

|---|---|

| Mono-thio-ether conjugate | 384 |

| Bis-thio-ether conjugate | 461 |

Comparative Metabolic Studies with Other Fjord-Region PAHs

The metabolic profile of this compound has been compared with that of other fjord-region PAHs, revealing significant differences in substrate specificity and metabolic rates.

Studies have shown that trans-11,12-Dihydrobenzo(g)chrysene-11,12-diol is a superior substrate for rat liver AKR1C9 compared to other PAHs. nih.govnih.gov The catalytic efficiency (kcat/Km) of AKR1C9 for the oxidation of racemic benzo(g)chrysene-11,12-dihydrodiol was found to be 1,520 min⁻¹mM⁻¹, which is approximately 100 times greater than that observed for the bay-region benzo[a]pyrene-7,8-dihydrodiol. nih.govnih.gov In contrast, benzo[c]phenanthrene-3,4-dihydrodiol, another fjord-region PAH with a similar structure, is metabolized by AKR1C9 at a much slower rate, comparable to that of benzo[a]pyrene-7,8-dihydrodiol. nih.govnih.gov

| Compound | Enzyme/System | Parameter | Value | Reference |

|---|---|---|---|---|

| Benzo(g)chrysene-11,12-dihydrodiol | Rat AKR1C9 | kcat/Km (min⁻¹mM⁻¹) | 1,520 | nih.gov |

| Benzo(a)pyrene-7,8-dihydrodiol | Rat AKR1C9 | kcat/Km (min⁻¹mM⁻¹) | ~15.2 (100x less than B[g]C diol) | nih.govnih.gov |

| Benzo(c)phenanthrene-3,4-dihydrodiol | Rat AKR1C9 | kcat/Km | Sluggish, comparable to B[a]P diol | nih.govnih.gov |

| Benzo(g)chrysene-trans-11,12-dihydrodiol | Rat Liver Microsomes | Conversion (nmol/nmol P450/10 min) | 20.6 ± 2.2 | nih.gov |

| Benzo(c)chrysene-trans-9,10-dihydrodiol | Rat Liver Microsomes | Conversion (nmol/nmol P450/10 min) | 6.2 ± 1.2 | nih.gov |

| Dibenzo(a,l)pyrene-trans-11,12-dihydrodiol | Rat Liver Microsomes | Conversion (nmol/nmol P450/10 min) | 3.4 ± 1.0 | nih.gov |

Molecular Interactions and Mechanistic Studies of 11,12 Dihydrobenzo G Chrysene 11,12 Diol Metabolites

DNA Adduct Formation and Characterization

The formation of covalent bonds between B[g]CDE and DNA results in structures known as DNA adducts. nih.gov The characterization of these adducts, including their structure, stereochemistry, and distribution, is fundamental to understanding the genotoxic potential of benzo[g]chrysene (B86070).

The ultimate carcinogenic metabolites of 11,12-Dihydrobenzo(g)chrysene-11,12-diol, the fjord region diol epoxides, react with DNA to form stable covalent adducts. nih.gov Spectroscopic and mass spectrometry analyses have established that these reactions occur primarily with the purine (B94841) bases of DNA. nih.gov Specifically, the electrophilic epoxide ring of B[g]CDE is attacked by the exocyclic amino groups of deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues. nih.govnih.gov

In vitro reactions of anti-benzo[g]chrysene-11,12-dihydrodiol-13,14-epoxide with DNA have demonstrated the formation of multiple distinct adducts with both deoxyadenosine and deoxyguanosine. nih.gov Studies in mouse skin have confirmed that the metabolic activation of benzo[g]chrysene leads to adducts derived from both the (-)-anti-B[g]CDE and (+)-syn-B[g]CDE stereoisomers. nih.gov The (-)-anti-B[g]CDE isomer was found to form five different adducts with DNA, two with adenine (B156593) and three with guanine (B1146940), while the (+)-syn-B[g]CDE formed one adduct with each purine base. nih.gov

A notable characteristic of the DNA adduction by B[g]CDE is its preference for reacting with deoxyadenosine over deoxyguanosine. nih.govnih.govresearchgate.net In vitro studies showed that the major product formed from the reaction of anti-B[g]CDE with calf thymus DNA was an adduct with deoxyadenosine. nih.gov This finding was reinforced by in vivo experiments in mouse skin, where adenine adducts constituted 64% of the total major adducts detected after treatment with benzo[g]chrysene. nih.gov

This preference for adenine contrasts with bay-region diol epoxides of planar PAHs, like benzo[a]pyrene (B130552), which tend to react almost exclusively with guanine bases. acs.org The syn-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide also preferentially forms adducts with deoxyadenosine residues in DNA. researchgate.net This distinct base preference is a key feature of fjord-region diol epoxides.

Table 1: Adduct Distribution of B[g]CDE Isomers in Mouse Skin DNA

This table summarizes the number of distinct DNA adducts formed by different B[g]CDE stereoisomers with purine bases in mouse skin.

| B[g]CDE Isomer | Deoxyadenosine Adducts | Deoxyguanosine Adducts | Total Adducts | Adenine Adduct Percentage of Total |

| (-)-anti-B[g]CDE | 2 | 3 | 5 | 40% |

| (+)-syn-B[g]CDE | 1 | 1 | 2 | 50% |

| Total Major Adducts | 64% nih.gov |

The reaction between the B[g]CDE and the exocyclic amino group of a purine base involves the opening of the epoxide ring. This can occur in two distinct stereochemical ways: cis or trans addition, referring to the relationship between the incoming nucleophile (the DNA base) and the oxygen atom of the epoxide ring. uwo.canih.gov

For B[g]CDE, studies have shown a clear preference for trans opening of the epoxide ring upon reaction with DNA. nih.govresearchgate.net The major adduct identified in vitro involves the trans opening of the epoxide of the (11R, 12S, 13S, 14R) enantiomer of anti-B[g]CDE by the amino group of deoxyadenosine. nih.gov Similarly, the syn-B[g]CDE isomer is also preferentially opened trans in reactions with DNA. researchgate.net This stereochemical outcome influences the final three-dimensional structure of the DNA adduct, which in turn affects its biological consequences, such as recognition by DNA repair enzymes. nih.gov

The specific sequence of DNA bases surrounding a target nucleotide can influence both the rate of adduct formation and the conformational structure of the resulting adduct. While research specifically detailing the sequence context for B[g]C is limited, studies on the structurally related benzo[a]pyrene diol epoxide (BPDE) provide valuable insights. For BPDE-dG adducts, the surrounding sequence can affect whether the adduct conformation is external and solvent-exposed or intercalated. nih.gov The presence of neighboring dA-dT base pairs can decrease the orientation of the adduct relative to the DNA bases. nih.gov Furthermore, the local sequence context can influence the mutagenic outcome of an adduct. uwo.ca For B[g]CDE, it is plausible that similar sequence-dependent effects modulate adduct formation and structure, potentially contributing to mutational hotspots.

Benzo[g]chrysene is characterized by a sterically hindered "fjord region," a structural motif that forces the molecule to adopt a non-planar, twisted conformation. acs.orgaacrjournals.orgnih.gov This distortion from planarity is a key feature of its diol epoxide metabolites. aacrjournals.org The non-planar structure of B[g]CDE distinguishes it from the relatively planar bay-region diol epoxides of other PAHs. aacrjournals.org

DNA Repair Mechanisms and Adduct Persistence

The persistence of DNA adducts is a critical factor in their mutagenic and carcinogenic potential. If an adduct is not removed by DNA repair mechanisms before DNA replication, it can lead to the incorporation of incorrect bases and result in a permanent mutation. scispace.com

Studies have shown that B[g]C-DNA adducts are persistent in tissue. In mouse skin, adducts were still detectable at least three weeks after initial exposure. nih.gov This persistence suggests that these adducts are not efficiently recognized or removed by the cellular DNA repair systems. The primary pathway for removing bulky DNA adducts like those formed by B[g]CDE is Nucleotide Excision Repair (NER). researchgate.net However, evidence suggests that fjord-region PAH adducts, particularly those at adenine, are poor substrates for the human NER system. aacrjournals.orgresearchgate.net The less-distorted DNA structure induced by these non-planar adducts may contribute to this inefficient recognition and removal by the NER machinery, allowing the damage to persist and increasing the likelihood of mutation. scispace.comresearchgate.net

Nucleotide Excision Repair (NER) of Benzo(g)chrysene-derived Adducts

Once metabolically activated to its ultimate carcinogenic form, the benzo(g)chrysene diol epoxide, this compound can form covalent adducts with DNA. These bulky lesions distort the DNA helix and, if not removed, can lead to mutations during DNA replication, potentially initiating cancer. The primary cellular defense mechanism against such bulky DNA adducts in humans is the Nucleotide Excision Repair (NER) pathway. nih.gov

The NER machinery is a complex system involving approximately 30 different protein subunits that work in concert to recognize and remove a wide variety of DNA lesions. nih.gov The process is initiated by the recognition of the structural distortion in the DNA caused by the adduct. In global genome NER (GG-NER), the XPC-HR23B protein complex plays a crucial role in this initial damage sensing. nih.gov Following recognition, the DNA is unwound around the lesion, and endonucleases make incisions on the damaged strand on both sides of the adduct, excising an oligonucleotide fragment that is typically 24-32 nucleotides long. The resulting gap is then filled in by DNA polymerase, and the strand is sealed by DNA ligase, restoring the original DNA sequence.

Studies on related polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene, have shown that the NER system can remove diol epoxide-derived adducts from DNA. For instance, the predominant adduct formed by benzo[a]pyrene diol epoxide (BPDE) is with the N² position of guanine. nih.gov The syn-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide, a metabolite of the subject compound, has been shown to preferentially form adducts with deoxyadenosine residues in DNA. researchgate.net The efficiency of NER in removing these various adducts is not uniform and is highly dependent on the specific structure of the adduct and its local DNA sequence environment. nih.govnih.gov

Factors Influencing Repair Resistance of Specific Adduct Conformations

The efficiency of NER is profoundly influenced by the specific three-dimensional structure (conformation) of the DNA adduct and the way it perturbs the DNA double helix. Research on adducts from the related compound benzo[a]pyrene demonstrates that local DNA conformation dictates the rate of repair, with some adducts being repaired efficiently while others are resistant to NER. nih.gov

Several structural factors are key determinants of NER efficiency:

Adduct Conformation and Stereochemistry: The stereochemical configuration of the adduct (e.g., trans vs. cis addition of the diol epoxide to the DNA base) significantly impacts repair. For some PAH adducts, changing the configuration from trans to cis can enhance excision rates tenfold. nih.gov

Local DNA Sequence Context: The DNA sequence immediately surrounding the adduct can influence the local helix stability and conformation. For example, steric hindrance between the bulky PAH ring system and adjacent bases can cause a pronounced, flexible kink in the DNA. nih.gov

Helix Destabilization: A critical factor for NER recognition appears to be the destabilization of Watson-Crick hydrogen bonding between base pairs at or near the lesion site. Adducts that cause a greater degree of local DNA "breathing" or melting are often recognized more efficiently by the NER machinery. nih.gov A significant destabilization of the base pair flanking the lesion can be a more potent signal for NER than a simple bend in the DNA helix. nih.gov

These factors can lead to a wide range of repair efficiencies for chemically identical adducts, sometimes varying by more than 100-fold, highlighting the exquisite sensitivity of the NER system to the precise structural details of the DNA lesion. nih.gov

Protein Adduction Studies

Metabolites of this compound not only react with DNA but also form covalent adducts with nucleophilic amino acid residues in proteins. Human serum albumin (HSA), the most abundant protein in blood plasma, is a major target for such reactions. mdpi.comnih.gov

Interaction with Human Serum Albumin and Binding Site Identification

The reactive metabolite, 11,12-dihydrobenzo[g]chrysene-11,12-diol 13,14-epoxide, has been studied for its interaction with HSA. Research has shown that the binding of polycyclic aromatic hydrocarbon epoxides to HSA is highly regioselective. nih.gov Using enzymatic digestion of the adducted protein followed by mass spectrometry, researchers have identified the specific binding sites. nih.gov

For the diol epoxide derived from benzo(g)chrysene, the primary site of adduction on human serum albumin has been identified as Lysine-137 (Lys137) . nih.gov This residue is located within a specific region of the protein known as subdomain IB . nih.gov This finding is part of a broader pattern where various fjord-region PAH diol epoxides, like those from benzo[c]phenanthrene (B127203), also target this same lysine (B10760008) residue. In contrast, other PAH diol epoxides, such as that from benzo[a]pyrene, predominantly react with Histidine-146 (His146), a residue also located in subdomain IB. nih.gov

Table 1: Identified Binding Sites of PAH Diol Epoxides on Human Serum Albumin This interactive table summarizes the primary amino acid binding sites on HSA for different PAH diol epoxides.

| PAH Diol Epoxide Metabolite | Primary Binding Site on HSA | Protein Subdomain |

|---|---|---|

| 11,12-Dihydrobenzo[g]chrysene-11,12-diol 13,14-epoxide | Lysine-137 | Subdomain IB |

| 3,4-Dihydrobenzo[c]phenanthrene-3,4-diol 1,2-epoxide | Lysine-137 | Subdomain IB |

Generation of Reactive Oxygen Species (ROS) during Metabolic Cycling

Beyond the pathway leading to diol epoxides and DNA adducts, this compound can be processed by an alternative metabolic route that leads to the generation of reactive oxygen species (ROS). researchgate.net This pathway involves the oxidation of the dihydrodiol by enzymes known as aldo-keto reductases (AKRs) or dihydrodiol dehydrogenases (DD). nih.govnih.gov

The enzymatic oxidation of the dihydrodiol produces an unstable catechol, which then rapidly auto-oxidizes to form a highly reactive benzo(g)chrysene-11,12-dione , an o-quinone. researchgate.netnih.govnih.gov The process of auto-oxidation itself consumes molecular oxygen (O₂) and generates ROS, including superoxide (B77818) anion (O₂⁻•) and hydrogen peroxide (H₂O₂). researchgate.netnih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | B[g]C-11,12-dihydrodiol |

| Benzo(g)chrysene-11,12-diol 13,14-epoxide | - |

| Benzo(g)chrysene-11,12-dione | - |

| Benzo[a]pyrene | B[a]P |

| Benzo[a]pyrene diol epoxide | BPDE |

| Benzo[c]phenanthrene | B[c]Ph |

| Human Serum Albumin | HSA |

| Lysine | Lys |

| Histidine | His |

| Deoxyadenosine | dA |

| Deoxyguanosine | dG |

| 8-oxo-2'-deoxyguanosine | 8-oxo-dG |

| Hydrogen Peroxide | H₂O₂ |

| Superoxide Anion | O₂⁻• |

Theoretical and Computational Chemistry Approaches to 11,12 Dihydrobenzo G Chrysene 11,12 Diol and Its Reactive Metabolites

Conformational Analysis of Diol Epoxides

The three-dimensional structure of diol epoxides derived from 11,12-Dihydrobenzo(g)chrysene-11,12-diol is a critical determinant of their biological activity. The significant steric hindrance in the fjord region of the benzo[g]chrysene (B86070) forces the molecule into a non-planar, helical conformation. This inherent strain influences the conformational preferences of its diol epoxide metabolites.

Quantum mechanical studies on analogous fjord-region PAHs, such as benzo[c]phenanthrene (B127203), have revealed the existence of multiple stable conformations for the diol epoxides. nih.gov These conformations arise from the relative orientations of the hydroxyl and epoxide groups. The primary classifications are syn and anti, denoting whether the epoxide oxygen is on the same or opposite side of the plane of the hydrocarbon as the benzylic hydroxyl group.

Further conformational complexity is introduced by the orientation of the hydroxyl groups on the saturated ring, which can adopt either quasi-axial or quasi-equatorial positions. Computational models have shown that for fjord-region diol epoxides, structures with quasi-diequatorial hydroxyl groups are generally more stable. nih.gov An additional conformational feature, termed "in" and "out," describes the position of the epoxide oxygen relative to the distal aromatic ring, with the "in" conformers often being more stable due to favorable electrostatic interactions across the fjord region. nih.gov Molecular modeling suggests that these stereochemical factors are major determinants for the rate of catalysis by enzymes like glutathione (B108866) transferase (GST). nih.gov

Table 1: Key Conformational Descriptors for Fjord-Region Diol Epoxides

| Descriptor | Description | Significance |

| syn / anti | Relative position of the epoxide oxygen and the benzylic hydroxyl group. | Affects interaction with DNA and enzymes. |

| Quasi-axial / Quasi-equatorial | Orientation of hydroxyl groups on the dihydrodiol ring. | Influences the overall stability and shape of the molecule. |

| "In" / "Out" | Position of the epoxide oxygen relative to the distal aromatic ring. | Impacts conformational stability through transannular electrostatic interactions. |

These detailed conformational analyses, achievable through computational methods, are essential for understanding how specific isomers are recognized and processed by metabolic enzymes and how they ultimately interact with DNA.

Quantum Chemical Studies on Ground States and Transition States in Reaction Pathways

Quantum chemistry offers the ability to map the potential energy surfaces of chemical reactions, providing detailed insights into the metabolic activation of this compound. By calculating the energies of reactants (ground states), products, and the high-energy intermediates (transition states), researchers can predict the feasibility and kinetics of various reaction pathways. asianpubs.org

Methods such as density functional theory (DFT) and semi-empirical methods are employed to model these reactions. asianpubs.org For instance, calculations can determine the energy barriers for the epoxidation of the parent dihydrodiol to form the ultimate carcinogenic metabolites, the syn- and anti-diol epoxides. These calculations have been applied to study the metabolism of similar PAHs, like benzo[a]pyrene (B130552), revealing that epoxidation pathways generally have lower energy barriers compared to other metabolic routes like hydroxylation, making them more favorable. researchgate.net

The process involves:

Geometry Optimization: Calculating the lowest energy structure for the ground state molecules (e.g., the dihydrodiol) and the potential products.

Transition State Searching: Identifying the specific molecular structure at the peak of the energy barrier between reactant and product. This is the transition state, and its energy determines the activation energy of the reaction.

Reaction Pathway Analysis: Mapping the energetic landscape connecting the reactant, transition state, and product to understand the complete reaction coordinate.

These theoretical calculations help explain why certain metabolic pathways are preferred and can predict the formation of specific reactive intermediates that are too short-lived to be observed experimentally.

Modeling of DNA Adduct Structures and Conformations

Once formed, the reactive diol epoxides of benzo[g]chrysene can covalently bind to DNA, forming DNA adducts, which are critical lesions that can lead to mutations if not repaired. Computational modeling, in conjunction with experimental techniques like NMR spectroscopy, is vital for determining the precise structures of these adducts. uwo.canih.gov

Studies have shown that the anti-11,12-dihydrodiol 13,14-epoxide of benzo[g]chrysene reacts with DNA primarily at the exocyclic amino groups of purine (B94841) bases. nih.govresearchgate.net The major product results from the trans opening of the epoxide ring of the (11R, 12S, 13S, 14R)-enantiomer by the amino group of deoxyadenosine (B7792050) (dA). nih.gov Adducts with deoxyguanosine (dG) are also formed. nih.gov

Molecular modeling indicates that the conformation of the DNA adduct depends significantly on the hydrocarbon and the stereochemistry of the linkage. uwo.ca The bulky benzo[g]chrysene moiety can adopt several orientations relative to the DNA helix:

Intercalation: The aromatic hydrocarbon portion stacks between the DNA base pairs, causing significant distortion of the DNA backbone. nih.gov

These structural models are crucial for understanding how a specific adduct is recognized by the cellular DNA repair machinery and why some adducts are more prone to causing mutations during DNA replication than others.

Table 2: Characterized DNA Adducts of Benzo[g]chrysene Diol Epoxide

| Diol Epoxide Stereoisomer | Primary Nucleobase Target | Type of Ring Opening | Resulting Adduct |

| anti-(11R,12S,13S,14R)-B[g]CDE | Deoxyadenosine (dA) | trans | B[g]C-dA adduct |

| anti-B[g]CDE | Deoxyguanosine (dG) | trans | B[g]C-dG adduct |

| syn-B[g]CDE | Deoxyadenosine (dA) | trans | B[g]C-dA adduct |

B[g]CDE refers to Benzo[g]chrysene-11,12-diol-13,14-epoxide

Prediction of Reactivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the reactivity of different diol epoxide isomers and explaining the observed stereoselectivity in their reactions. The inherent electronic properties and the three-dimensional shape of each stereoisomer dictate its susceptibility to nucleophilic attack by DNA or its efficiency as a substrate for detoxifying enzymes.

Molecular modeling of diol epoxides within the active sites of enzymes like glutathione S-transferases (GSTs) provides a structural basis for observed catalytic preferences. nih.gov For example, modeling can explain the exclusive preference for enantiomers with an R-configuration at the benzylic oxirane carbon by showing how these isomers fit snugly into the enzyme's active site, positioning them for efficient conjugation with glutathione. nih.gov In contrast, isomers with the opposite stereochemistry may not fit as well, leading to poor or no catalysis. nih.gov

Advanced Analytical Methodologies for Research on 11,12 Dihydrobenzo G Chrysene 11,12 Diol and Its Derivatives

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating and purifying 11,12-Dihydrobenzo(g)chrysene-11,12-diol, its stereoisomers, and its various derivatives from biological or synthetic mixtures. High-performance liquid chromatography (HPLC) is particularly vital in this field.

The separation of the enantiomers of this compound is critical, as different stereoisomers often exhibit markedly different biological activities. HPLC equipped with chiral stationary phases (CSPs) is the principal method for achieving this separation. csfarmacie.cz

Research has successfully employed chiral RP-HPLC to resolve the racemic mixture of trans-11,12-Dihydrobenzo(g)chrysene-11,12-diol. nih.gov One established method utilizes a Chiralcel OD-RH column, which allows for the effective separation of the B[g]C-11S,12S-dihydrodiol and B[g]C-11R,12R-dihydrodiol enantiomers. nih.govresearchgate.net The separation is typically achieved using a water/methanol (B129727) gradient system. nih.gov

To enhance the separation efficiency of dihydrodiol enantiomers on CSPs, a derivatization strategy can be employed. Converting the dihydrodiols into their O-methyl ether derivatives reduces their polarity, leading to shorter retention times and allowing the use of less polar eluents. nih.gov This enhances the chiral interactions between the analyte and the CSP, resulting in improved enantiomeric separation. nih.gov Pirkle-type CSPs are commonly used for separating these derivatized enantiomers. nih.govhplc.eu These phases operate on the principle of forming transient diastereomeric complexes through interactions like π-π bonding, hydrogen bonding, and steric hindrance. eijppr.com

Table 1: Example HPLC Conditions for Enantiomeric Separation of trans-11,12-Dihydrobenzo(g)chrysene-11,12-diol (Data sourced from research on the separation of B[g]C-11,12-dihydrodiol enantiomers nih.gov)

| Parameter | Condition |

|---|---|

| Instrument | Waters Alliance 2690 HPLC |

| Column | Chiralcel OD-RH (5µm, 2.1 mm × 150 mm) |

| Mobile Phase | Linear gradient of water to methanol (60% to 90% methanol) |

| Run Time | 30 minutes |

| Flow Rate | 0.2 mL/min |

| Detection | Photodiode Array (PDA) |

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of benzo(g)chrysene metabolites and their corresponding DNA adducts. nih.govacs.org This method separates compounds based on their hydrophobicity, making it ideal for resolving the various metabolites formed during enzymatic reactions.

RP-HPLC methods have been developed to monitor the in vitro metabolism of this compound and to detect the formation of products such as the corresponding o-quinone. nih.gov These assays often involve extracting unconsumed substrate and metabolites, which are then resuspended in a suitable solvent like methanol for injection onto the RP-HPLC system. nih.gov The mobile phases typically consist of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) in water with formic acid) and an organic solvent such as methanol or acetonitrile (B52724). nih.govnih.gov

Furthermore, RP-HPLC is essential for the purification and analysis of DNA adducts formed from the reaction of benzo(g)chrysene diol epoxides with DNA. acs.orgnih.gov After enzymatic digestion of the DNA to its constituent nucleosides, the adducts can be separated from the unmodified nucleosides and from each other using RP-HPLC. nih.gov The separated fractions can then be collected for further characterization by spectroscopic methods.

Table 2: General RP-HPLC Conditions for Metabolite and Adduct Analysis (Methodology based on analysis of PAH metabolites and adducts nih.govnih.gov)

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Waters Acquity HSS T3, Nucleosil C18) |

| Mobile Phase A | Aqueous buffer (e.g., 5 mM ammonium acetate in water, often with 0.01% formic acid) |

| Mobile Phase B | Organic solvent (e.g., Methanol or Acetonitrile, often with buffer/acid) |

| Elution | Gradient elution, progressing from a higher percentage of aqueous phase to a higher percentage of organic phase |

| Flow Rate | 0.5 - 1.0 mL/min (analytical scale) |

| Detection | UV-Vis (e.g., 254 nm) or Fluorescence Detection |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the precise chemical structure, stereochemistry, and enantiomeric purity of this compound and its derivatives.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. rsc.org It is a highly sensitive method for determining the absolute configuration and enantiomeric purity of chiral compounds like the stereoisomers of this compound. researchgate.neticm.edu.pl

In metabolic studies, CD spectroscopy has been instrumental in determining the stereochemical preference of enzymes. For instance, research on the oxidation of racemic trans-11,12-Dihydrobenzo(g)chrysene-11,12-diol by rat liver dihydrodiol dehydrogenase (AKR1C9) utilized CD spectroscopy to analyze the unreacted substrate after the reaction had reached 50% completion. researchgate.net The analysis revealed that only the (+)-B[g]C-11,12-dihydrodiol stereoisomer was consumed by the enzyme, demonstrating the high stereoselectivity of the metabolic process. researchgate.net The absolute configuration of a chiral molecule can be definitively assigned by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations. icm.edu.pl

Table 3: Application of CD Spectroscopy in a Metabolic Study of this compound (Finding sourced from a study on the enzymatic oxidation of B[g]C-11,12-dihydrodiol researchgate.net)

| Technique | Analyte | Key Finding |

|---|---|---|

| Circular Dichroism (CD) Spectroscopy | Unreacted substrate from the enzymatic oxidation of racemic trans-11,12-Dihydrobenzo(g)chrysene-11,12-diol | Revealed that only the (+)-stereoisomer was oxidized, confirming the stereochemical preference of the AKR1C9 enzyme. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules, including this compound and its derivatives. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

NMR has been used to establish the structures of DNA adducts formed from the reaction of the anti-11,12-dihydrodiol 13,14-epoxide of benzo[g]chrysene (B86070) with deoxyadenosine (B7792050) and deoxyguanosine. nih.gov For complex structures like benzo[g]chrysene derivatives, one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed. huji.ac.il 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish proton-proton connectivities and spatial proximities, respectively, which is essential for assigning the complex aromatic and aliphatic signals in the spectra of these large molecules. huji.ac.il

Table 4: Example ¹H NMR Signal Assignments for a Benzo(g)chrysene Derivative (Data adapted from the spectral analysis of 12,14-di-t-butylbenzo[g]chrysene huji.ac.il)

| Proton Assignment | Chemical Shift (ppm) | Proton Assignment | Chemical Shift (ppm) |

|---|---|---|---|

| H1 | 8.17 | H8 | 8.56 |

| H2 | 7.34 | H9 | 8.32 |

| H3 | 7.44 | H10 | 7.76 |

| H4 | 8.54 | H11 | 7.60 |

| H5 | 8.62 | H13 | 7.86 |

| H6 | 7.55 | tbu12 | 1.40 |

| H7 | 7.59 | tbu14 | 0.92 |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and quantification of metabolites and DNA adducts. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by fragmenting a selected precursor ion and analyzing its product ions. nih.gov

LC-MS has been used to confirm the identity of the o-quinone product formed from the enzymatic oxidation of this compound. nih.gov The structures of DNA adducts derived from the anti-benzo[g]chrysene 11,12-dihydrodiol 13,14-epoxide have also been established using mass spectrometry. nih.gov

For the analysis of DNA adducts, HPLC combined with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a state-of-the-art method. nih.gov After enzymatic digestion of DNA, the adducts are separated by HPLC and introduced into the mass spectrometer. Specific adducts can be targeted and quantified with high precision using selected reaction monitoring (SRM), where the instrument is set to detect a specific transition from a precursor ion (the molecular ion of the adduct) to a characteristic product ion (e.g., the protonated base released after fragmentation). nih.gov This methodology allows for the detection of extremely low levels of DNA adducts in biological samples. nih.gov

Table 5: Key Parameters in MS and MS/MS Analysis of PAH-DNA Adducts (Parameters based on general methodologies for PAH adducts nih.govnih.govnih.gov)

| Parameter | Description/Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode for nucleoside adducts. |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. Full scan for identification. |

| Precursor Ion | The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]+ of the specific DNA adduct. |

| Collision Gas | An inert gas, such as Argon (Ar), used for collision-induced dissociation (CID) in the collision cell. nih.gov |

| Product Ion | A characteristic fragment ion resulting from CID, often the protonated purine (B94841) or pyrimidine (B1678525) base [BH2]+. |

UV-Vis Spectroscopy for Compound Monitoring and Identification

UV-Vis spectroscopy is a fundamental tool for monitoring reactions and identifying products involving this compound. The distinct chromophore of this polycyclic aromatic hydrocarbon (PAH) derivative allows for its detection and quantification. In enzymatic assays, the consumption of the dihydrodiol and the formation of its metabolites can be tracked by changes in the UV-Vis spectrum. For instance, the oxidation of this compound to the corresponding o-quinone results in a characteristic shift in the absorption maxima, which can be monitored over time. nih.gov The UV spectra of o-quinone thio-ether conjugates, formed by trapping the reactive o-quinone with a nucleophile like 2-mercaptoethanol (B42355), show different retention times and UV/vis spectra compared to the parent trans-dihydrodiols, aiding in their identification. nih.gov

| Compound | λmax (nm) | Reference |

| Benzo[g]chrysene-11,12-dione | Not specified | nih.gov |

| Benzo[g]chrysene-11,12-dione thio-ether conjugate | Not specified | nih.gov |

Biochemical Assay Development for Enzymatic Studies

In Vitro Enzyme Activity Assays (e.g., Microsomal Incubations, Recombinant Enzymes)

In vitro enzyme activity assays are central to understanding the metabolic activation of this compound. These assays typically involve incubating the dihydrodiol with liver microsomes, which contain a mixture of drug-metabolizing enzymes, or with purified recombinant enzymes to study the activity of a specific enzyme. osti.govosti.gov

For example, studies have utilized rat liver microsomes and recombinant rat aldo-keto reductase (AKR) 1C9 to investigate the oxidation of this compound. nih.govnih.gov These experiments have shown that AKR1C9 catalyzes the oxidation of the (+)-11S,12S-stereoisomer of the dihydrodiol to the corresponding o-quinone. nih.gov The use of alanine-scanning mutants of AKR1C9 has further helped to identify key amino acid residues in the active site that are responsible for this stereochemical preference. nih.gov

Kinetic parameters, such as Km and kcat, are determined in these assays to quantify the efficiency of the enzymatic conversion. For the oxidation of (+)-11S,12S-B[g]C-11,12-dihydrodiol by AKR1C9, the kcat/Km was found to be significantly higher than that for other PAH dihydrodiols, indicating its high efficiency as a substrate. nih.govnih.gov

Table of Kinetic Parameters for the Oxidation of PAH Dihydrodiols by Rat AKR1C9

| Substrate | kcat/Km (μM⁻¹min⁻¹) | Reference |

| (+)-11S,12S-B[g]C-11,12-dihydrodiol | 1.3 | nih.gov |

| B[a]P-7,8-dihydrodiol | ~0.013 | nih.govnih.gov |

| B[c]Ph-3,4-dihydrodiol | Sluggish rates | nih.govnih.gov |

Detection of Reaction Products (e.g., o-quinones, tetraols, conjugates)

The detection and identification of the various metabolic products of this compound are crucial for mapping its metabolic pathways. A combination of analytical techniques is often employed for this purpose.

o-Quinones: The primary product of the AKR-mediated oxidation of this compound is the highly reactive benzo[g]chrysene-11,12-dione (an o-quinone). nih.govnih.gov Due to its reactivity, it is often trapped in vitro with a nucleophile such as 2-mercaptoethanol. nih.govnih.gov The resulting thio-ether conjugates are more stable and can be readily analyzed. nih.gov

Tetraols: Further metabolism of the diol epoxides can lead to the formation of tetraols, such as benzo[g]chrysene-11,12,13,14-tetraol. These are typically formed by the hydrolysis of the diol epoxide. osti.gov

Conjugates: In addition to the trapping agents, phase II metabolic enzymes can form conjugates. For instance, glucuronidation of the dihydrodiol is a potential metabolic pathway. osti.gov

These various products are typically separated using reverse-phase high-performance liquid chromatography (RP-HPLC) and identified based on their retention times and comparison to authentic standards. nih.govosti.gov Mass spectrometry (MS) coupled with liquid chromatography (LC/MS) is a powerful tool for confirming the identity of these metabolites by providing molecular weight information. nih.govresearchgate.net

DNA Adduct Detection and Quantification Techniques for Research Applications

HPLC-Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful and widely used technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, including this compound. This method offers high sensitivity and selectivity, as the native fluorescence of these compounds allows for their detection at very low concentrations, often in the picogram range. nih.gov The separation of this compound from a complex biological matrix is typically achieved using reversed-phase HPLC.

The chromatographic separation is commonly performed on a C18 column, which provides excellent resolution for many PAH isomers and metabolites. nih.gov A gradient elution system, frequently employing a mobile phase mixture of acetonitrile and water, is utilized to effectively separate the components of interest. researchgate.net The separation of the enantiomers of benzo[g]chrysene-11,12-dihydrodiol has been successfully achieved using chiral reversed-phase HPLC (RP-HPLC), allowing for the study of the stereoselective metabolism of the parent compound. nih.gov

Fluorescence detection is highly specific for PAHs and their derivatives. The selection of optimal excitation and emission wavelengths is crucial for achieving maximum sensitivity. While specific spectral data for this compound is not always readily available in literature, the wavelengths can be optimized based on the known spectral properties of the parent compound, chrysene (B1668918), and similar PAH diols. For instance, the analysis of chrysene and its metabolites has been carried out using excitation and emission wavelengths in the regions of 270 nm and 390 nm, respectively. researchgate.net In a broader context, the analysis of benzo[a]pyrene (B130552) metabolites often utilizes excitation around 380 nm and emission around 430 nm. nih.gov The development of a method for this compound would involve acquiring its fluorescence spectrum to determine the precise wavelengths for optimal detection.

The following table summarizes typical HPLC-Fluorescence detection parameters for the analysis of PAH metabolites, which are applicable to the study of this compound.

Table 1: Typical HPLC-Fluorescence Parameters for PAH Metabolite Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Excitation λ | ~270 - 380 nm (to be optimized for the specific compound) |

| Emission λ | ~390 - 430 nm (to be optimized for the specific compound) |

| Detector | Fluorescence Detector (FLD) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Adducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique for the structural elucidation and quantification of DNA adducts derived from this compound. These adducts are formed from the reaction of the diol's reactive metabolite, the diol epoxide, with DNA bases. Due to the polar and non-volatile nature of DNA adducts, a crucial sample preparation step involving hydrolysis and derivatization is required before GC-MS analysis. nih.gov

The common approach involves the mild acid hydrolysis of the DNA sample to release the hydrocarbon moiety from the DNA backbone, typically as a tetraol. nih.gov These polar tetraols are not suitable for direct GC analysis and must be converted into more volatile and thermally stable derivatives. A widely used derivatization technique is silylation, which replaces the active hydrogens in the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. nih.govmdpi.com Another derivatization method involves the formation of tetramethyl ethers. nih.gov

Once derivatized, the sample is introduced into the GC-MS system. The gas chromatograph separates the derivatized adducts from other components in the mixture based on their volatility and interaction with the capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of the derivatized adduct provides valuable structural information. The fragmentation patterns of TMS derivatives are well-characterized and can be used to confirm the identity of the compound. nih.gov For enhanced sensitivity and selectivity, GC-MS is often operated in the selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, which significantly reduces background noise and improves detection limits. nih.gov For even greater specificity, tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode can be utilized, where a specific precursor ion is selected and its characteristic product ions after fragmentation are monitored. shimadzu.comuctm.edu

The feasibility of using GC-MS to measure globin adducts of chrysene diol epoxides in humans has been demonstrated, highlighting the applicability of this technique for related compounds like benzo[g]chrysene derivatives. nih.gov

The following table outlines the general steps and conditions for the GC-MS analysis of specific adducts of this compound.

Table 2: General Workflow for GC-MS Analysis of DNA Adducts

| Step | Description | Typical Reagents/Conditions |

|---|---|---|

| 1. DNA Hydrolysis | Release of the hydrocarbon moiety (as a tetraol) from DNA. | Mild acid hydrolysis. |

| 2. Derivatization | Conversion of polar tetraols to volatile derivatives. | Silylation (e.g., BSTFA) or Methylation. |

| 3. GC Separation | Separation of derivatized adducts. | Capillary column (e.g., non-polar or semi-polar phase), temperature programming. |

| 4. MS Detection | Ionization and detection of the separated compounds. | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). |

| 5. Data Acquisition | Full scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM). |

Future Directions in Research on 11,12 Dihydrobenzo G Chrysene 11,12 Diol

Elucidation of Remaining Uncharacterized Metabolic Pathways

The primary known metabolic activation pathway for benzo[g]chrysene (B86070) involves its conversion to dihydrodiols and subsequently to diol epoxides by cytochrome P450 (CYP) enzymes. nih.gov However, the complete metabolic profile of 11,12-Dihydrobenzo(g)chrysene-11,12-diol is likely more complex. Future research will focus on identifying and characterizing alternative or less-understood metabolic pathways.

For instance, while the role of some CYP isozymes, such as CYP1A1 and CYP1B1, in the metabolism of PAHs is established, the specific contributions of a wider range of xenobiotic-metabolizing enzymes to the processing of this compound remain to be fully elucidated. nih.gov Furthermore, the potential for detoxification pathways, such as those mediated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), to conjugate with the diol and facilitate its excretion warrants deeper investigation.

Research is also needed to explore the formation of other types of metabolites, such as quinones, which can arise from the oxidation of dihydrodiols and contribute to oxidative stress. nih.gov The use of advanced analytical techniques, like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying and quantifying these novel metabolites in various biological systems.

Table 1: Key Enzyme Families in PAH Metabolism and Potential Future Research Focus for this compound

| Enzyme Family | Known Role in PAH Metabolism | Future Research Focus for this compound |

| Cytochrome P450 (CYP) | Oxidation of parent PAHs to epoxides and dihydrodiols. | Identification of specific CYP isozymes involved in its metabolism and the formation of various stereoisomers of the diol epoxide. |

| Epoxide Hydrolase (EH) | Conversion of epoxides to dihydrodiols. | Characterization of the role of microsomal and soluble epoxide hydrolases in the formation and further metabolism of this compound. |

| Dihydrodiol Dehydrogenase (DD) | Oxidation of dihydrodiols to catechols and quinones. | Investigation of the formation of quinone metabolites from this compound and their toxicological significance. nih.gov |

| UDP-Glucuronosyl-transferases (UGTs) | Conjugation of hydroxylated metabolites for excretion. | Elucidation of the specific UGT isoforms involved in the glucuronidation of this compound and its other metabolites. |

| Sulfotransferases (SULTs) | Conjugation of hydroxylated metabolites for excretion. | Assessment of the role of SULTs in the detoxification of this compound and its phenolic derivatives. |

Advanced Structural Biology Studies of Enzyme-Substrate/Product Interactions

A detailed understanding of how this compound interacts with the active sites of metabolizing enzymes is fundamental to explaining its biological fate. Future research will employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to solve the three-dimensional structures of this diol in complex with key enzymes.

These studies will provide atomic-level insights into the specific amino acid residues involved in substrate binding, orientation, and catalysis. For example, obtaining the crystal structure of this compound bound to a CYP enzyme would reveal the structural basis for the stereoselective formation of its corresponding diol epoxides. Similarly, structural studies with dihydrodiol dehydrogenase could illuminate the mechanism of quinone formation. nih.gov

This structural information is invaluable for understanding the substrate specificity of different enzyme isoforms and for explaining why certain stereoisomers of the diol are more readily metabolized or lead to more toxic products. Such knowledge can also inform the design of enzyme inhibitors that could potentially mitigate the harmful effects of benzo[g]chrysene.

Refined Computational Models for Predicting Reactivity and Biological Interactions

Computational modeling has become an indispensable tool in toxicology and drug discovery. In the context of this compound, future research will focus on developing more refined and predictive computational models. These models will aim to accurately forecast the reactivity of its various stereoisomers and their interactions with biological macromolecules like DNA and proteins.

Advanced quantum mechanical (QM) calculations can be used to predict the ease of epoxidation of the different enantiomers of the diol and the stability of the resulting carbocations, which are key to their DNA-binding potential. Molecular dynamics (MD) simulations can then be employed to model the interactions of these reactive metabolites with DNA, predicting the preferred binding sites and the resulting adduct conformations.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of a wider range of benzo[g]chrysene metabolites based on their physicochemical properties. nih.gov These in silico approaches can help prioritize which metabolites to study experimentally and can provide a framework for assessing the risks of complex PAH mixtures.

Table 2: Types of Computational Models for Future Research on this compound

| Model Type | Application | Future Research Goal |

| Quantum Mechanics (QM) | Predicting chemical reactivity, stability of intermediates, and reaction barriers. | To accurately predict the stereoselectivity of epoxidation and the reactivity of the resulting diol epoxides. |

| Molecular Dynamics (MD) | Simulating the dynamic interactions between the diol/diol epoxide and biological macromolecules (enzymes, DNA). | To elucidate the structural basis of enzyme specificity and the conformational preferences of DNA adducts. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on chemical structure and properties. | To develop models that can predict the carcinogenicity of various benzo[g]chrysene metabolites. nih.gov |

| Docking | Predicting the binding orientation of the diol within the active site of an enzyme. | To identify key interactions that determine substrate specificity and metabolic outcome. |

Development of Novel Synthetic Routes for Specific Stereoisomers and Metabolites

The availability of pure, well-characterized standards of this compound, its individual stereoisomers, and its various metabolites is essential for conducting detailed biological and toxicological studies. A significant area of future research will therefore be the development of novel and efficient synthetic routes to these compounds.

Current synthetic methods can be multi-step and low-yielding. New strategies are needed to produce specific enantiomers and diastereomers of the diol and its diol epoxide derivatives in sufficient quantities for in-depth investigation. This may involve the use of stereoselective catalysts, chiral auxiliaries, or enzymatic synthesis. scilit.com

Moreover, the synthesis of other predicted or identified metabolites, such as quinones and conjugated forms, is crucial for confirming their structures and assessing their biological activities. The development of these synthetic methods will not only provide the necessary tools for toxicological research but will also open up new avenues for understanding the complex metabolic network of benzo[g]chrysene. psu.edu

Q & A

Q. What synthetic methodologies are optimal for producing 11,12-Dihydrobenzo(g)chrysene-11,12-diol and its derivatives?

The synthesis of 11,12-dihydroxy-11,12-dihydrobenzo(g)chrysene (BgC-11,12-diol) and its derivatives employs photochemical cyclization and Suzuki cross-coupling . For example, photocyclization of substituted phenanthrylphenylethylenes yields intermediates like 9-carbomethoxy-11-methoxyBgC, which are further reduced, oxidized, and cyclized to produce diol precursors . The Suzuki method facilitates efficient coupling of boronic acids with halogenated intermediates, enabling scalable synthesis of enantiomerically pure dihydrodiols . Key steps include hydrolysis of methoxy derivatives to diones, followed by diastereoselective reduction to diols.

Q. How does metabolic activation of BgC-11,12-diol lead to DNA adduct formation?

BgC-11,12-diol undergoes CYP1A1/1A2/1B1-mediated oxidation to form syn- and anti-diol epoxides (e.g., anti-BgC-11,12-diol-13,14-oxide), which are ultimate carcinogens. These epoxides bind covalently to DNA bases, primarily forming deoxyadenosine (dA) and deoxyguanosine (dG) adducts. For example, anti-BgC-diol epoxide forms trans-adenine adducts at codon 158 of the TP53 gene, a hotspot in human cancers . Adduct characterization uses 32P-postlabeling and LC/MS to identify stereospecific binding patterns .

Q. What experimental models validate BgC-11,12-diol’s carcinogenicity?

Studies in Aroclor 1254-induced rat liver microsomes and mouse skin models demonstrate metabolic activation to genotoxic diol epoxides. Intraperitoneal injection of anti-BgC-diol epoxide in newborn mice induces pulmonary tumors (96% incidence) and liver tumors (67% in males), with adduct patterns matching those in human MCF-7 cells . Mammary tumorigenesis assays in rats show a 95% tumor incidence after localized injection, confirming tissue-specific carcinogenicity .

Advanced Research Questions

Q. How does stereoselectivity influence BgC-11,12-diol’s metabolic activation and mutagenicity?

The (-)-(11R,12R)-dihydrodiol enantiomer is preferentially oxidized by rodent CYP enzymes to (-)-anti-diol epoxide , which forms stable DNA adducts and induces mutations in V79 cells (e.g., GC→TA transversions). In contrast, the (+)-(11S,12S)-enantiomer shows negligible activation due to steric hindrance in enzyme binding . Human MCF-7 cells metabolize (-)-dihydrodiol to adducts repaired via nucleotide excision repair (NER) , while (+)-dihydrodiol is detoxified by UGT-mediated glucuronidation .

Q. What role do aldo-keto reductases (AKRs) play in BgC-11,12-diol activation?

AKR1C1–AKR1C4 oxidize BgC-11,12-diol to reactive o-quinones, which form bis-thioether DNA adducts via Michael addition. In A549 lung cells, AKR1C overexpression correlates with elevated quinone-DNA adducts detected by LC/MS trapping assays . Knockdown of AKR1C3 reduces oxidative DNA damage but increases single-strand breaks, implicating AKRs in both activation and repair pathways .

Q. How do DNA repair mechanisms modulate BgC-diol epoxide genotoxicity?

NER efficiently repairs anti-BgC-diol epoxide adducts in p53-proficient cells , reducing adduct persistence by 50% compared to p53-deficient cells. However, bulky adducts at methylated CpG sites evade repair, leading to TP53 mutations (e.g., A→T transversions at codon 273) . Repair kinetics are quantified via COMET assays and immunoblotting for NER proteins like XPC .

Q. What distinguishes the mutagenic profiles of syn- vs. anti-diol epoxides?

Syn-BgC-diol epoxide preferentially induces AT→TA transversions (40% of mutations) due to adenine adduct formation, while anti-diol epoxide causes GC→TA (41%) and GC→CG (13%) mutations via guanine adducts. Shuttle vector assays in E. coli reveal syn-epoxide’s higher mutagenic potency, linked to its slower hydrolysis and prolonged DNA interaction .

Q. How do UGT isoforms influence BgC-11,12-diol detoxification?

UGT1A1, 1A9, and 1A10 glucuronidate BgC-11,12-diol enantiomers at C-11 or C-12 positions, with UGT1A9 showing the highest catalytic efficiency (kcat/KM = 0.45 mL/min/mg). Human bronchus homogenates produce (+)-11-Gluc and (+)-12-Gluc conjugates, suggesting tissue-specific detoxification pathways. Competitive inhibition assays with hecogenin confirm isoform specificity .

Methodological Considerations

- Adduct Quantification : Use HPLC-fluorescence or isotope dilution-MS for low-abundance adducts in vivo .

- Enzyme Kinetics : Employ recombinant CYP/AKR/UGT isoforms in E. coli membranes to isolate stereoselective pathways .

- In Vivo Models: Prioritize newborn mouse assays for tumorigenicity studies due to high metabolic sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products